L-thiocitrulline

概要

説明

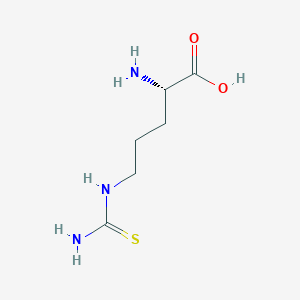

チオシトルリンは、L-α-アミノ酸として知られる有機化合物のクラスに属する小型分子です。これは、グアニジノ基がチオ尿素基に置き換えられたシトルリンのアナログです。 この化合物は、一酸化窒素合成酵素阻害剤としての可能性について研究されており、さまざまな科学研究アプリケーションで有望な結果を示しています .

準備方法

チオシトルリンは、いくつかの方法で合成することができます。一般的な合成経路の1つは、N-α-ベンジルオキシカルボニル-L-オルニチンを修飾することです。 この化合物を濃アンモニアで処理すると、L-アルギニンに変換され、さらに修飾されてチオシトルリンが生成されます . 工業生産方法では、同様の合成経路が採用される場合がありますが、より大規模で、最適化された反応条件で、高い収率と純度が確保されます。

化学反応の分析

チオシトルリンは、以下を含むさまざまな化学反応を起こします。

酸化: チオシトルリンは、酸化されてジスルフィド結合を形成することができます。

還元: チオシトルリンは、還元されてチオールを形成することができます。

置換: チオシトルリンは、チオ尿素基が他の官能基に置き換えられる置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、ジチオスレイトールなどの還元剤、およびさまざまな求核剤が置換反応に使用されます。

科学研究アプリケーション

化学: チオシトルリンは、有機合成における試薬として、およびより複雑な分子のビルディングブロックとして使用されます。

生物学: チオシトルリンは、さまざまな生理学的プロセスにおいて重要な役割を果たす一酸化窒素合成酵素を阻害することにおける役割について調査されています。

医学: チオシトルリンは、敗血症性ショックや高血圧など、一酸化窒素の過剰産生に関連する状態の治療に、潜在的な治療用途があります.

科学的研究の応用

Nitric Oxide Synthase Inhibition

L-thiocitrulline acts as a potent inhibitor of nitric oxide synthase (NOS), particularly the neuronal and endothelial isoforms. Its mechanism involves competitive inhibition with L-arginine, which is the natural substrate for NOS. This property has significant implications for conditions characterized by excessive nitric oxide production, such as septic shock.

- Case Study: Septic Shock

Research indicates that this compound can serve as a pressor agent in both normal and endotoxemic rats, suggesting its utility in treating hypotension associated with septic shock. In vivo studies demonstrated that this compound effectively counteracts the hypotensive effects induced by lipopolysaccharides and interferon-gamma .

Neuroprotection

The neuroprotective effects of this compound have been explored in models of intracerebral hemorrhage (ICH). S-methyl-L-thiocitrulline (SMTC), a derivative, has been shown to protect against brain injuries and improve neurological function post-ICH.

- Case Study: Intracerebral Hemorrhage

In animal studies, administration of SMTC significantly reduced neuronal death and improved outcomes related to microvascular integrity after ICH. The treatment also decreased the activation of gelatinolytic enzymes in the perihematomal region, indicating a protective effect on brain tissue .

Urological Applications

This compound has also been studied for its effects on bladder function and urethral sphincter control. Its administration can modulate detrusor contractions and urethral sphincter tonus.

- Case Study: Rat Micturition Reflex

A study involving S-methyl-L-thiocitrulline showed that intrathecal administration led to significant inhibition of urethral sphincter relaxation and detrusor contractions in rats. The effects were reversible with L-arginine administration, highlighting the compound's role in regulating micturition .

Cardiovascular Health

The compound's ability to influence vascular responses makes it relevant for cardiovascular applications. S-alkyl-L-thiocitrullines have demonstrated strong pressor activity in normotensive models, indicating potential use in managing blood pressure-related conditions.

- Research Findings

Studies have shown that S-methyl-L-thiocitrulline can reverse hypotension in experimental models, suggesting its application in treating conditions where blood pressure stabilization is necessary .

Summary Table of Applications

作用機序

チオシトルリンは、主に一酸化窒素合成酵素を阻害することによってその効果を発揮します。チオシトルリンは、L-アルギニンと酵素への結合を競合し、それによって一酸化窒素の産生を減少させます。この阻害は立体特異的で可逆的であるため、チオシトルリンは強力で選択的な阻害剤になります。 関与する分子標的には、一酸化窒素合成酵素のヘム結合ドメインが含まれており、そこでチオシトルリンは酵素の活性部位と相互作用します .

類似化合物との比較

チオシトルリンは、一酸化窒素合成酵素の特異的な阻害作用により、他の類似化合物とは異なります。類似の化合物には以下が含まれます。

シトルリン: アルギニンの前駆体となる天然のアミノ酸。

N-アセチルシトルリン: アセチル基が結合したシトルリンの修飾型。

S-メチル-L-チオシトルリン: 硫黄原子にメチル基が結合したチオシトルリンの誘導体

生物活性

L-thiocitrulline, also known as gamma-thioureido-L-norvaline, is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). This article explores its mechanisms of action, effects in various biological contexts, and potential therapeutic applications.

This compound acts primarily as a competitive inhibitor of NOS, which catalyzes the conversion of L-arginine to nitric oxide (NO) and citrulline. Studies have shown that this compound binds to the heme group of NOS, altering the enzyme's activity and inhibiting the production of NO. Its binding affinity is notably high, with a Ki value suggesting that it competes effectively with L-arginine for the active site on NOS .

Key Findings:

- Inhibition Type : Competitive with L-arginine (Ki approximately 4-20% of KArgm).

- Binding Characteristics : Induces a "Type II" difference spectrum in heme iron, indicating a significant interaction through thioureido sulfur .

- Physiological Effects : Demonstrated potent pressor effects in vivo, suggesting potential utility in conditions characterized by hypotension, such as septic shock .

1. Cardiovascular Implications

This compound has been studied for its effects on vascular function. It has shown promise in modulating blood pressure and vascular tone through its inhibitory action on NOS. In models of endotoxemia, it exhibited significant pressor responses, indicating its potential role in managing septic shock-related hypotension .

2. Neuropharmacology

The inhibition of NO production by this compound has implications for neuropharmacology. Research indicates that NOS inhibitors can produce anxiolytic and antidepressant-like effects in animal models. This suggests that this compound may also influence mood and anxiety disorders by modulating NO levels in the central nervous system .

3. Immune Response Modulation

Recent studies have highlighted the role of this compound in modulating immune responses. It enhances T-cell activation while inhibiting regulatory T-cell (Treg) function, which could have implications for autoimmune diseases and transplant rejection scenarios .

Table 1: Summary of Key Studies on this compound

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Management of Hypotension : Particularly useful in septic shock where NO overproduction leads to vasodilation and hypotension.

- Treatment of Mood Disorders : As a potential adjunct therapy for anxiety and depression through modulation of NO pathways.

- Autoimmunity and Transplantation : Its ability to enhance T-cell responses while inhibiting Treg activity presents opportunities for research into autoimmune therapies and transplant tolerance.

特性

IUPAC Name |

(2S)-2-amino-5-(carbamothioylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGWACHYAMTLAF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156719-37-8 | |

| Record name | Thiocitrulline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。